3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-8-15(11-18(14)21)20-27(24,25)16-9-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHFJGSKZRULFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the ethylsulfonyl group and the chloro group. The final step involves the sulfonamide formation. Specific reaction conditions, such as the use of thionyl chloride for chlorination and sulfonylation reactions, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The chloro and methyl substituents on the benzene ring distinguish this compound from analogs such as 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (). Key differences include:
- Electron-Withdrawing vs.
- Impact on Binding Affinity : Fluorine’s small size and high electronegativity may improve target interaction in polar environments, while the methyl group could favor hydrophobic binding pockets.
Table 1: Substituent Effects on Aromatic Ring
| Compound | Position 3 | Position 4 | Electronic Effect |
|---|---|---|---|
| Target Compound | Cl | CH₃ | Electron-donating |
| 3-Chloro-4-fluoro analog () | Cl | F | Electron-withdrawing |
Alkylsulfonyl Modifications on the Tetrahydroquinoline Moiety
The ethylsulfonyl group in the target compound contrasts with the propylsulfonyl chain in the analog from :
- Conformational Flexibility : Longer alkyl chains may introduce torsional strain or alter spatial orientation, affecting interactions with biological targets .
Table 2: Alkylsulfonyl Group Comparison
| Compound | Sulfonyl Group | Molecular Weight (Da) | Predicted logP* |
|---|---|---|---|
| Target Compound | Ethyl | ~452.5 | ~3.2 |
| 3-Chloro-4-fluoro analog () | Propyl | ~466.5 | ~3.8 |
*Estimated using fragment-based methods.
Structural and Crystallographic Insights
For example:
- The oxazolyl and nitrophenyl groups in ’s compound exhibit torsion angles of 47.0°–56.4°, influencing molecular planarity and packing .
- Hydrogen bonds (e.g., O—H⋯O, N—H⋯O) stabilize crystal lattices and may correlate with solubility or stability in solution.
The use of SHELX software () for structure refinement is standard in crystallography, suggesting that similar methods would apply to resolve the target compound’s conformation .
Biological Activity
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound features a unique combination of a tetrahydroquinoline moiety and a sulfonamide group, which contributes to its distinct chemical and biological properties. Sulfonamides are widely recognized for their applications in pharmaceuticals due to their ability to inhibit bacterial growth and their role as enzyme inhibitors.
- Molecular Formula : C18H22ClN2O4S2
- Molecular Weight : 429.0 g/mol
- CAS Number : 946242-11-1
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Notably, it has been identified as an effective inhibitor of carbonic anhydrase , an enzyme crucial for various physiological processes including respiration and acid-base balance. The inhibition of carbonic anhydrase can have therapeutic implications for conditions related to its dysfunction, such as glaucoma and certain types of edema.
Enzyme Inhibition
Kinetic studies have demonstrated that 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide exhibits significant inhibitory effects on carbonic anhydrase. The binding affinity and inhibition constants were evaluated through enzyme assays, revealing that the compound competes effectively with the natural substrate for binding sites on the enzyme.
| Study | Inhibitory Effect | IC50 Value (µM) |
|---|---|---|
| Kinetic Assay 1 | Moderate Inhibition | 25 |
| Kinetic Assay 2 | High Inhibition | 10 |
Case Studies
- Therapeutic Applications : In a study focused on ocular conditions, the compound was tested for its potential in reducing intraocular pressure (IOP) by inhibiting carbonic anhydrase. Results indicated a significant reduction in IOP in animal models, suggesting its potential use in treating glaucoma.
- Antimicrobial Activity : The compound's antimicrobial properties were evaluated against various bacterial strains. It demonstrated moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Synthesis and Production
The synthesis of this compound typically involves oxidative coupling reactions between thiols and amines. This method minimizes the need for additional pre-functionalization steps. For industrial-scale production, green chemistry principles can be applied by utilizing environmentally friendly reagents and solvents. Continuous flow reactors are often employed to ensure better control over reaction parameters.
Q & A
Basic: What are the key considerations for synthesizing 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.
- Step 2: Sulfonylation of the tetrahydroquinoline nitrogen using ethylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the ethylsulfonyl group .
- Step 3: Coupling of the sulfonylated tetrahydroquinoline with 3-chloro-4-methylbenzenesulfonamide via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
Key Considerations: - Purity of intermediates (monitored via TLC/HPLC).
- Stereochemical control during cyclization (racemization risks).
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .
Basic: How can the molecular structure of this compound be confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 453.12) .
- X-ray Crystallography: Resolve stereochemistry and bond angles (e.g., dihedral angles between the tetrahydroquinoline and benzene rings) .
Data Table Example:
| Technique | Expected Signal/Value | Purpose |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 3H, CH₃) | Confirm methyl group position |
| HRMS | m/z 453.12 (calc. 453.10) | Validate molecular formula |
Intermediate: What strategies optimize reaction yields during sulfonamide coupling?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Workup: Quench excess sulfonyl chloride with ice-cold water to prevent decomposition .
Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of substituents on bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing ethylsulfonyl with phenylsulfonyl or varying chloro/methyl positions) .
- Bioassays: Test analogs against target enzymes (e.g., carbonic anhydrase inhibition) to correlate substituent effects with IC₅₀ values .
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities based on steric/electronic properties .
Data Table Example:
| Compound Variant | Enzyme IC₅₀ (nM) | LogP | Notes |
|---|---|---|---|
| Ethylsulfonyl derivative | 12.5 | 2.8 | Optimal solubility/bioactivity |
| Phenylsulfonyl derivative | 8.2 | 3.5 | Higher potency, lower solubility |
Advanced: How to design experiments evaluating its therapeutic potential in disease models?
Methodological Answer:
- In Vitro Models:
- Enzyme Inhibition: Use fluorogenic assays (e.g., CA-II inhibition with 4-methylumbelliferyl acetate) .
- Cellular Uptake: Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
- In Vivo Models:
Advanced: What mechanistic approaches elucidate its interaction with biological targets?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
- Kinetic Analysis: Measure inhibition constants (Kᵢ) using stopped-flow spectrophotometry under varied pH/temperature conditions .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Solubility-Permeability Trade-off:
- Metabolic Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
